molecular formula C5H6ClNO3S B2469901 3-Ethyl-1,2-oxazole-4-sulfonyl chloride CAS No. 2551117-84-9

3-Ethyl-1,2-oxazole-4-sulfonyl chloride

Cat. No.: B2469901
CAS No.: 2551117-84-9
M. Wt: 195.62
InChI Key: GYUUWXABCOLQKW-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazole-4-sulfonyl chloride is a chemical building block of significant interest in medicinal and organic chemistry. As a sulfonyl chloride derivative of an isoxazole, it is characterized by a five-membered aromatic ring containing both oxygen and nitrogen heteroatoms, which is substituted with an ethyl group and a reactive sulfonyl chloride unit. This structure makes it a valuable intermediate for the synthesis of more complex molecules. The primary research value of this compound lies in its highly reactive sulfonyl chloride group, which enables it to participate in key chemical transformations. It readily undergoes nucleophilic substitution reactions, most notably with amines to form sulfonamide derivatives. Sulfonamides are a privileged scaffold in drug discovery, and compounds featuring this functional group have been extensively studied for their ability to act as potent inhibitors of Carbonic Anhydrase enzymes . Inhibition of these enzymes has therapeutic potential for treating a wide range of diseases, including glaucoma, epilepsy, and cancer. Furthermore, the isoxazole ring is a common motif in bioactive molecules and pharmaceuticals. The presence of the ethyl group offers a site for further chemical modification, allowing researchers to fine-tune the properties of the final molecule, such as its lipophilicity and metabolic stability. This compound is therefore a key precursor in the design and development of novel therapeutic agents, particularly in the creation of targeted enzyme inhibitors. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-1,2-oxazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUUWXABCOLQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Amino-5-methyl-1,2-oxazole-4-sulfonyl Chloride

Structural Differences :

  • Substituents: The amino (-NH₂) and methyl (-CH₃) groups at positions 3 and 5 replace the ethyl (-CH₂CH₃) group in 3-Ethyl-1,2-oxazole-4-sulfonyl chloride.

Physical Properties: Collision cross-section (CCS) data for 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride adducts (predicted via computational methods) are summarized below :

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 196.97823 137.9
[M+Na]⁺ 218.96017 148.5
[M-H]⁻ 194.96367 138.6

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Structural Differences :

  • This compound features a fused bicyclic indole system with a ketone group, contrasting with the monocyclic oxazole core of this compound.

Ethanesulfonyl Chloride, 2-Chloro-

Structural Differences :

  • A linear aliphatic sulfonyl chloride lacking heterocyclic components, unlike the oxazole-based structure of this compound.

Reactivity :

  • Aliphatic sulfonyl chlorides like 2-Chloro-ethanesulfonyl chloride typically exhibit higher reactivity toward nucleophiles than aromatic derivatives due to reduced resonance stabilization of the leaving group.

Biological Activity

3-Ethyl-1,2-oxazole-4-sulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.

This compound has the following molecular formula: C6H8ClN2O3S. The compound can be synthesized through various methods, often involving the reaction of 3-ethyl-1,2-oxazole with chlorosulfonic acid. The general reaction can be represented as follows:

3 Ethyl 1 2 oxazole+ClSO3H3 Ethyl 1 2 oxazole 4 sulfonyl chloride\text{3 Ethyl 1 2 oxazole}+\text{ClSO}_3\text{H}\rightarrow \text{3 Ethyl 1 2 oxazole 4 sulfonyl chloride}

This process typically requires careful control of temperature and reaction time to ensure high yield and purity.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL depending on the bacterial species tested.

Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. For example, a study involving human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity. The following table summarizes the IC50 values observed in various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)10
A549 (lung cancer)12

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. It is hypothesized that the sulfonamide group plays a crucial role in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Effects
    A recent study published in Molecules investigated the antimicrobial effects of various sulfonamides, including this compound. The results indicated that this compound significantly reduced bacterial viability in vitro and suggested potential applications in treating infections caused by resistant strains .
  • Anticancer Research
    Another research article focused on the anticancer properties of sulfonamide derivatives. In this study, this compound was tested against several cancer cell lines. The findings demonstrated a strong correlation between concentration and cytotoxicity, supporting its potential as a therapeutic agent in oncology .

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